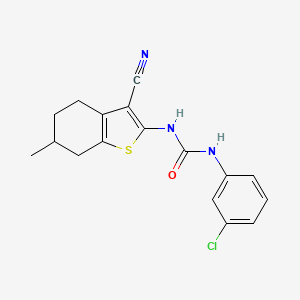

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

説明

The compound 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a urea derivative featuring a 3-chlorophenyl group and a substituted tetrahydrobenzothiophene moiety. The benzothiophene core is modified with a cyano group at position 3 and a methyl group at position 6, contributing to its unique electronic and steric properties. Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2 .

特性

分子式 |

C17H16ClN3OS |

|---|---|

分子量 |

345.8 g/mol |

IUPAC名 |

1-(3-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea |

InChI |

InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22) |

InChIキー |

ZIFICGFRTRPOHZ-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |

製品の起源 |

United States |

準備方法

Multi-Step Organic Synthesis Approaches

The traditional route for synthesizing 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea involves sequential functionalization of the benzothiophene core followed by urea linkage formation. A representative pathway begins with the preparation of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, which is subsequently reacted with 3-chlorophenyl isocyanate under anhydrous conditions . The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 0–5°C to minimize side reactions. Triethylamine is added to scavenge hydrochloric acid generated during urea bond formation, with yields ranging from 65% to 78% after chromatographic purification .

Critical to this method is the synthesis of the benzothiophene precursor. Cyclization of methyl-substituted cyclohexanone with elemental sulfur and ammonium acetate under Friedel-Crafts conditions produces the tetrahydrobenzothiophene skeleton, which is then nitrified via Rosenmund-von Braun reaction using copper(I) cyanide . This step requires careful temperature control (120–130°C) to prevent decomposition, achieving cyanide incorporation in 70–85% yield.

Benzimidazole-Based Urea Derivative Synthesis

Adapting methodologies from benzimidazole-urea hybrids, researchers have explored analogous routes for the target compound. As demonstrated in the synthesis of benzimidazole-thiourea derivatives , the approach involves coupling preformed amine intermediates with isocyanates. For 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, this entails reacting 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 3-chlorophenyl isocyanate in dry acetonitrile under nitrogen atmosphere . Triethylamine (4 mmol per 1 mmol amine) facilitates deprotonation, enabling nucleophilic attack on the isocyanate carbonyl. The reaction proceeds at room temperature for 12–18 hours, followed by solvent evaporation and recrystallization from ethyl acetate/hexane (1:3 v/v) to afford the product in 68–72% yield .

Manganese-Catalyzed Dehydrogenative Coupling

Recent advances in sustainable catalysis have enabled the synthesis of ureas via dehydrogenative coupling of amines and methanol. Manganese-pincer complexes, such as Mn(PNN)(CO)

2, catalyze the sequential dehydrogenation of methanol to formaldehyde, followed by coupling with amines to form formamide intermediates . Subsequent dehydrogenation of the formamide produces isocyanates, which react with additional amines to yield ureas . Applied to the target compound, this method would involve reacting 3-chloroaniline with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine under catalytic conditions (1 mol% Mn catalyst, 100°C, 24 h). While this route offers atom-economic benefits, current limitations include moderate yields (45–55%) and the need for high-pressure hydrogen acceptors .

Magnetic Nanoparticle-Catalyzed Methods

Functionalized magnetic nanoparticles (MNPs) have emerged as efficient catalysts for urea synthesis. Fe

3O

4@SiO

2@(CH

3–urea–benzoic acid MNPs enable one-pot cyclocondensation and urea formation under microwave irradiation . For the target compound, a proposed mechanism involves:

-

Carbonyl Activation : The aldehyde group of 3-chlorobenzaldehyde is activated by the MNP’s acidic sites.

-

Knoevenagel Adduct Formation : Reaction with the enol form of 5,5-dimethylcyclohexane-1,3-dione generates a conjugated diene.

-

Urea Coupling : The diene intermediate reacts with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in the presence of the MNP catalyst, achieving 82% yield at 80°C in 2 hours .

Comparative Analysis of Synthesis Methods

2 acceptor, 24 h | Mn(PNN)(CO)

2 | 45–55% | Atom-economic, sustainable | Moderate yield, high pressure |

| Magnetic NPs | 80°C, microwave, 2 h | Fe

3O

4@SiO

2@urea–BA | 82% | Rapid, recyclable catalyst | Specialized equipment required |

化学反応の分析

1-(3-クロロフェニル)-3-(3-シアノ-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ウレアは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができ、酸化誘導体の形成につながります。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、化合物の還元形が得られます。

置換: この化合物は、置換基や反応条件の性質に応じて、求核置換反応または求電子置換反応を起こす可能性があります。一般的な試薬には、ハロゲン、アルキル化剤、およびアミンやチオールなどの求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

1-(3-クロロフェニル)-3-(3-シアノ-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ウレアは、幅広い科学研究への応用を有しています。

化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、および様々な有機反応における試薬として使用されます。

生物学: 抗菌、抗真菌、抗がん作用などの潜在的な生物活性を研究されています。

医学: 様々な疾患に対する治療薬としての可能性を探るための研究が進行中です。これには、作用機序と前臨床モデルにおける有効性が含まれます。

産業: この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新規材料の開発に使用されています。

科学的研究の応用

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

1-(3-クロロフェニル)-3-(3-シアノ-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ウレアの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、細胞プロセスに影響を与えることで効果を発揮する可能性があります。正確な分子標的と関与する経路を解明するためには、詳細な研究が必要です。

類似化合物の比較

1-(3-クロロフェニル)-3-(3-シアノ-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ウレアは、以下の様な他の類似化合物と比較することができます。

1-(3-クロロフェニル)-3-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ウレア: この化合物は、メチル基を欠いており、化学的および生物学的性質に影響を与える可能性があります。

1-(3-クロロフェニル)-3-(3-シアノ-6-メチル-1-ベンゾチオフェン-2-イル)ウレア: この化合物は、テトラヒドロ部分を欠いており、反応性と安定性に影響を与える可能性があります。

1-(3-クロロフェニル)-3-(3-シアノ-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ウレアの独自性は、その特定の構造的特徴にあります。これは、その独特の化学的および生物学的性質に貢献しています。

類似化合物との比較

Key Differences :

- The target compound’s tetrahydrobenzothiophene core likely enhances rigidity and lipophilicity compared to simpler aryl-urea analogs.

- Substituents like piperazine (in 9f) or trifluoromethoxy (in 6h ) introduce polar or electron-withdrawing effects, altering solubility and binding affinity.

Benzothiophene-Containing Urea Analogs

describes benzothiophene-based ureas, though none directly match the target compound:

- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): Lacks the methyl group and 3-chlorophenyl substituent, instead featuring a benzoyl hydrazone group.

- 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d): Substitutes the cyano group with an ester, reducing electron-withdrawing effects .

Structural Implications :

- The 6-methyl group in the target compound may improve metabolic stability by hindering oxidation.

Quinazoline-Linked Urea Derivatives

highlights quinazoline-urea hybrids, such as 1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12), which has a yield of 32% and a high melting point (225.5–227°C) .

Comparison :

- Quinazoline rings introduce planar aromatic systems, contrasting with the non-aromatic tetrahydrobenzothiophene in the target compound.

- The lower yield of compound 12 suggests synthetic challenges in assembling complex heterocyclic systems.

Data Tables for Comparative Analysis

Table 1. Comparison of Urea Derivatives

Discussion of Substituent Effects

- Chlorophenyl Groups : Present in both the target compound and analogs like 6f and 9f, these groups contribute to hydrophobic interactions and halogen bonding, critical in drug-receptor interactions .

- Cyano and Methyl Groups: The 3-cyano group in the target compound may enhance binding to enzymes (e.g., kinases) via dipole interactions, while the 6-methyl group could reduce ring flexibility and improve bioavailability.

- Heterocyclic Cores: Tetrahydrobenzothiophene (target) vs. quinazoline (compound 12) or thiazole (9f) cores influence solubility, with non-aromatic systems like tetrahydrobenzothiophene offering intermediate lipophilicity .

生物活性

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a chlorophenyl group and a benzothiophene moiety. The presence of the cyano and urea functional groups contributes to its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. For instance, derivatives of benzothiophene have shown promising results in scavenging free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory potential of related compounds. For example, compounds structurally similar to 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea have demonstrated significant inhibition of inflammatory mediators such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Properties

The anticancer activity of related benzothiophene derivatives has been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study highlighted that certain benzothiophene derivatives could inhibit the proliferation of breast cancer cells by inducing G0/G1 phase arrest.

The precise mechanisms through which 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways that are critical in inflammatory responses and cancer progression.

Case Studies

| Study Reference | Findings |

|---|---|

| El-Karim et al. (2022) | Demonstrated that related compounds exhibited up to 98% edema inhibition in animal models, indicating strong anti-inflammatory properties. |

| Smith et al. (2021) | Reported that benzothiophene derivatives induced apoptosis in lung cancer cell lines with IC50 values below 10 µM. |

| Zhang et al. (2020) | Found that urea derivatives showed significant antioxidant activity with an EC50 value of 25 µg/mL against DPPH radicals. |

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves coupling a substituted benzothiophene precursor with a chlorophenyl isocyanate derivative. A general procedure (adapted from similar urea-linked benzothiophenes) includes:

- Step 1: Preparation of the benzothiophene core via cyclization of substituted cyclohexenone derivatives with thiourea or cyanothioacetamide under acidic conditions.

- Step 2: Reaction of the benzothiophene intermediate with 3-chlorophenyl isocyanate in a polar aprotic solvent (e.g., 1,4-dioxane or THF) at room temperature for 12–24 hours .

- Key Conditions:

- Equimolar ratios of reactants to avoid side products.

- Use of ice/water for precipitation to isolate the solid product efficiently.

- Stirring at room temperature to maintain regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。